molecular formula C16H9NO4 B2508262 6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester CAS No. 95310-34-2

6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester

Cat. No. B2508262
CAS RN: 95310-34-2
M. Wt: 279.251
InChI Key: VTZHHJWRJNBRND-UHFFFAOYSA-N
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Description

“6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester” is a compound with the molecular formula C19H16N2O3 . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The reaction of 6H-6-oxo-3 (5)-bromoanthra (1,9-cd)isoxazoles with CH acids in the presence of potassium carbonate in DMSO leads to nucleophilic substitution of the halogen by the respective carbanions .


Molecular Structure Analysis

The molecular structure of this compound is based on the isoxazole ring, a five-membered heterocyclic moiety . The exact structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

The key reaction involved in the synthesis of this compound is the (3 + 2) cycloaddition reaction, typically catalyzed by Cu (I) or Ru (II) . Another reaction involves the nucleophilic substitution of the halogen by carbanions in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.348 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., would require additional resources or experimental data.

Future Directions

Isoxazole is a significant scaffold in medicinal chemistry, and there is a continuous need to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes, exploring its biological activities, and optimizing its properties for drug development .

properties

IUPAC Name

methyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO4/c1-20-16(19)11-7-6-10-12-13(11)17-21-15(12)9-5-3-2-4-8(9)14(10)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZHHJWRJNBRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester

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